molecular formula C9H4BrNO B12832867 4-Bromo-1-benzofuran-6-carbonitrile

4-Bromo-1-benzofuran-6-carbonitrile

Cat. No.: B12832867
M. Wt: 222.04 g/mol
InChI Key: BOFDNWWLOLXUOF-UHFFFAOYSA-N
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Description

4-Bromo-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a bromine atom and a nitrile group in its structure makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-benzofuran-6-carbonitrile can be achieved through several methods. One common approach involves the bromination of 1-benzofuran-6-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, amines, and oxidized compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-benzofuran-2-carbonitrile
  • 4-Bromo-1-benzofuran-3-carbonitrile
  • 4-Bromo-1-benzofuran-5-carbonitrile

Uniqueness

4-Bromo-1-benzofuran-6-carbonitrile is unique due to the specific positioning of the bromine atom and nitrile group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

4-Bromo-1-benzofuran-6-carbonitrile is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of benzofuran derivatives, including this compound, is attributed to their ability to interact with various cellular targets. The following mechanisms have been identified:

  • Inhibition of Kinase Activity : Benzofuran derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications at specific positions on the benzofuran ring enhance cytotoxicity against cancer cell lines such as K562 and HL60 .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been reported to have a minimum inhibitory concentration (MIC) against various bacterial strains, indicating its potential as an antimicrobial agent .

Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Effect Reference
AnticancerSignificant cytotoxicity against cancer cells
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalExhibits antifungal activity
Anti-inflammatoryPotential anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including this compound. Notable findings include:

  • Anticancer Activity : A study demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 5 μM against K562 leukemia cells, indicating strong antiproliferative activity .
  • Antimicrobial Efficacy : Research indicated that this compound has a broad spectrum of antimicrobial activity, with MIC values ranging from 0.8 to 16 μg/mL against different bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli .
  • In Vivo Studies : In vivo experiments using murine models demonstrated that benzofuran derivatives could effectively reduce tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that benzofuran derivatives, including this compound, exhibit enhanced oral bioavailability compared to other compounds in their class. Toxicity assessments indicate low cytotoxicity in vitro, making them promising candidates for further development in pharmacotherapy .

Properties

Molecular Formula

C9H4BrNO

Molecular Weight

222.04 g/mol

IUPAC Name

4-bromo-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C9H4BrNO/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4H

InChI Key

BOFDNWWLOLXUOF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=CC(=C2)C#N)Br

Origin of Product

United States

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